1-((4-bromophenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-bromophenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine is a useful research compound. Its molecular formula is C16H20BrN3O2S2 and its molecular weight is 430.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((4-bromophenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine (CAS Number: 1428358-27-3) is a novel compound with potential therapeutic applications. Its unique structure, featuring a piperidine core and various functional groups, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, supported by experimental data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H20BrN3O2S2, with a molecular weight of 430.4 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be as low as 0.22 to 0.25 μg/mL, demonstrating strong bactericidal activity .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
5a | 0.25 | E. coli |
Anticancer Properties
The sulfonamide functionality in the compound is associated with anticancer activity. Studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds similar to the target molecule have exhibited IC50 values ranging from 1 to 6 µM against different cancer types .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and microbial infections, respectively. The inhibition of AChE is particularly relevant for the treatment of Alzheimer's disease .
Study on Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of piperidine derivatives, researchers synthesized several compounds and tested their activity against a panel of pathogens. The results indicated that the target compound significantly inhibited biofilm formation and showed potent bactericidal effects, particularly against methicillin-resistant strains .
Evaluation of Anticancer Activity
Another investigation focused on the anticancer properties of sulfonamide derivatives demonstrated that certain modifications to the piperidine structure enhanced cytotoxicity against breast cancer cells. The study reported that specific analogs had IC50 values lower than those of standard chemotherapeutics, suggesting their potential as lead compounds for further development .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2S2/c1-19-11-8-18-16(19)23-12-13-6-9-20(10-7-13)24(21,22)15-4-2-14(17)3-5-15/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBZYLRWVSNZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.